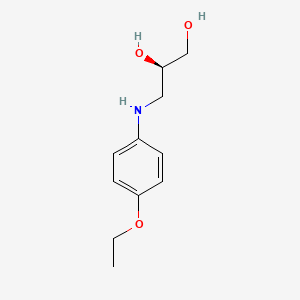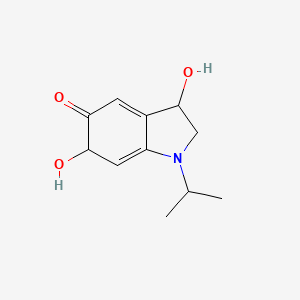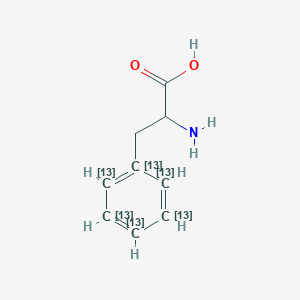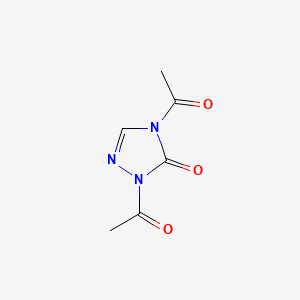
(2R)-3-(4-ethoxyanilino)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(4-ethoxyanilino)propane-1,2-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is commonly referred to as EAPD and is a derivative of the naturally occurring compound, epinephrine. EAPD has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
EAPD is believed to inhibit PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its target substrates, leading to altered cellular signaling pathways. The exact mechanism of action of EAPD is still being investigated, and further research is needed to fully understand its effects on PTP activity.
Biochemical and Physiological Effects
EAPD has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit PTP activity, EAPD has been found to activate the protein kinase A (PKA) signaling pathway. This activation leads to increased cAMP levels, which can have a range of downstream effects on cellular processes such as gene expression and metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using EAPD in lab experiments is its specificity for PTP inhibition. This specificity allows researchers to investigate the effects of PTP inhibition on cellular signaling pathways without the potential off-target effects of other compounds. However, one limitation of using EAPD is its relatively low potency compared to other PTP inhibitors. This can make it challenging to achieve complete inhibition of PTP activity in some experiments.
Future Directions
There are a number of potential future directions for research on EAPD. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of EAPD. Another potential direction is the investigation of the effects of EAPD on other cellular signaling pathways, such as the MAPK pathway. Additionally, further research is needed to fully understand the potential therapeutic applications of EAPD in a range of diseases.
Synthesis Methods
The synthesis of EAPD involves the reaction between 4-ethoxyaniline and (2R)-3-bromo-1,2-propanediol. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
EAPD has been extensively studied for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cellular signaling pathways. Inhibition of PTP activity has been shown to have therapeutic potential in a range of diseases, including cancer, autoimmune disorders, and diabetes.
properties
IUPAC Name |
(2R)-3-(4-ethoxyanilino)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11-5-3-9(4-6-11)12-7-10(14)8-13/h3-6,10,12-14H,2,7-8H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCCJXBPCGTOMT-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-ethoxyanilino)propane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)

![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)
![2,3-Diazatricyclo[2.2.2.2~1,4~]decane](/img/structure/B588762.png)

![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)


![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)